Bepotastine besilate
CAS No.: 190786-44-8
Cat. No.: VC20762567
Molecular Formula: C21H25ClN2O3
Molecular Weight: 388.9 g/mol
Purity: > 98%
* For research use only. Not for human or veterinary use.

CAS No. | 190786-44-8 |
---|---|
Molecular Formula | C21H25ClN2O3 |
Molecular Weight | 388.9 g/mol |
IUPAC Name | 4-[4-[(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid |
Standard InChI | InChI=1S/C21H25ClN2O3/c22-17-8-6-16(7-9-17)21(19-4-1-2-12-23-19)27-18-10-14-24(15-11-18)13-3-5-20(25)26/h1-2,4,6-9,12,18,21H,3,5,10-11,13-15H2,(H,25,26) |
Standard InChI Key | YWGDOWXRIALTES-UHFFFAOYSA-N |
Isomeric SMILES | C1CN(CCC1O[C@@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O.C1=CC=C(C=C1)S(=O)(=O)O |
SMILES | C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O.C1=CC=C(C=C1)S(=O)(=O)O |
Canonical SMILES | C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O |
Appearance | Solid powder |
Chemical Properties and Structure
Bepotastine besilate has the chemical name 4-[(S)-p-chloro-alpha-((2-pyridyl)ethoxy)benzyl]-1-piperazinebutanoic acid monobenzenesulfonate and is represented by the molecular formula C27H31ClN2O6S with a molecular weight of 547.06 . Structurally, it contains a piperazine ring typical of many antihistamine compounds.
The physical properties of bepotastine besilate include:
Property | Characteristic |
---|---|
Physical Form | White to Light Beige Solid |
Melting Point | 161-163°C |
Optical Activity | [α]/D 4.5 to 6.5°, c=1 in methanol |
alpha D20 | +6.0° (c = 5 in methanol) |
Storage Requirements | Inert atmosphere, Room Temperature |
Solubility | DMSO (Slightly, Heated), Methanol (Slightly, Heated) |
CAS Number | 190786-44-8 |
The compound is also known by several synonyms including Talion, CS-645, CS-487, Bepreve, TAU 284, Benzestatine, and Bepotastine Besylate . In pharmaceutical formulations, the compound maintains stability at room temperature, making it suitable for common ophthalmic solution preparations.
Pharmacological Properties
Mechanism of Action
Bepotastine besilate functions primarily as a selective histamine H1 receptor antagonist. Its molecular design allows it to competitively block histamine from binding to H1 receptors on target cells, thereby inhibiting the inflammatory processes activated during allergic reactions . This blockade prevents histamine-mediated increases in vascular permeability and the subsequent development of edema, redness, and itching characteristic of allergic responses.
Beyond its antihistamine activity, bepotastine besilate exhibits multiple additional anti-allergic mechanisms that contribute to its clinical efficacy:
-
Stabilization of mast cell membranes, reducing degranulation and the release of inflammatory mediators
-
Inhibition of eosinophilic infiltration into affected tissues
-
Suppression of interleukin-5 (IL-5) production, which is involved in eosinophil recruitment and activation
-
Inhibition of leukotriene B4 (LTB4) and leukotriene D4 (LTD4) activity, which are potent inflammatory mediators
Importantly, bepotastine has negligible affinity for receptors associated with undesirable side effects, including histamine H3 receptors, alpha-1 and alpha-2 adrenergic receptors, beta-adrenergic receptors, serotonin (5-HT2) receptors, muscarinic receptors, and benzodiazepine receptors . This selective receptor profile contributes to its favorable safety characteristics and reduced incidence of sedation compared to older antihistamines.
Pharmacokinetics
In animal studies, bepotastine demonstrated favorable pharmacokinetic properties. After intravenous administration of bepotastine besilate (3 mg/kg) in rats, the concentration of the drug was lower in brain tissue than in plasma, suggesting limited blood-brain barrier penetration . This characteristic is consistent with its classification as a second-generation antihistamine and predicts reduced central nervous system effects and sedation potential.
When applied topically as an ophthalmic solution, bepotastine besilate demonstrates rapid onset of action, with significant effects observed within 15 minutes of administration . The duration of action extends for at least 8 hours, with some studies demonstrating continued effectiveness at 16 hours post-administration . These pharmacokinetic properties allow for twice-daily dosing in clinical practice, enhancing patient convenience and compliance.
Clinical Applications
Treatment of Allergic Conjunctivitis
The primary indication for bepotastine besilate ophthalmic solution is the treatment of ocular itching associated with allergic conjunctivitis . Allergic conjunctivitis is an inflammatory condition affecting the conjunctiva, characterized by ocular itching, redness, tearing, and occasionally, lid swelling. It results from exposure to environmental allergens such as pollen, ragweed, grass, dust, or animal dander in sensitized individuals .
Bepotastine besilate ophthalmic solution is available in 1.5% concentration (marketed as Bepreve) and is administered directly into the affected eye(s). Its efficacy in reducing ocular itching has been demonstrated in multiple clinical studies, with statistically significant improvements compared to placebo .
Effects on Nasal Symptoms
A notable aspect of bepotastine besilate treatment is its demonstrated ability to alleviate nasal symptoms associated with allergic rhinitis, even when administered as an ophthalmic solution. This is particularly significant given the high comorbidity between allergic conjunctivitis and allergic rhinitis.
In clinical studies, ocular administration of bepotastine besilate has shown effectiveness in reducing several nasal symptoms, including:
This dual effect on both ocular and nasal symptoms provides a therapeutic advantage, potentially reducing the need for multiple medications in patients with coexisting allergic rhinitis and conjunctivitis.
Clinical Studies and Efficacy
Phase III Studies
Phase III clinical trials utilized the conjunctival allergen challenge (CAC) model to evaluate the efficacy of bepotastine besilate in reducing allergic symptoms. In these studies, subjects with a history of allergic conjunctivitis were exposed to specific allergens under controlled conditions, and their symptomatic responses were measured following treatment with either bepotastine besilate or placebo.
In a multicenter trial involving 130 subjects, both 1.0% and 1.5% bepotastine besilate ophthalmic solutions significantly reduced ocular itching compared to placebo. Reductions of 1.2 units or greater on a 0-4 scale were observed at all time points for both concentrations during onset of action and 8-hour duration-of-action CAC tests (P<0.0001) . Additionally, statistically significant reductions in conjunctival hyperemia (redness) were observed at the onset of action, though these reductions were described as modest .
In the nasal symptom analysis of Phase III trials, bepotastine besilate 1.5% demonstrated reduced CAC-induced nasal congestion and pruritus at 15 minutes and 8 hours after dosing. It also reduced rhinorrhea and a non-ocular composite-symptom score (sum of nasal scores plus ear or palate pruritus) at all time points after dosing (all P≤0.01 vs placebo) .
Phase IV Environmental Studies
Phase IV studies evaluated the effectiveness of bepotastine besilate under real-world environmental conditions rather than in the controlled allergen challenge setting. In these studies, subjects used the medication in their natural environment while being exposed to their typical allergens.
In a Phase IV environmental study involving 245 subjects (123 using BBOS 1.5% and 122 using placebo), twice-daily use of bepotastine besilate 1.5% over a two-week period demonstrated:
-
Reduced sneezing and nasal pruritus
-
Decreased median number of days to improvement of nasal pruritus
-
Improved total nasal symptom score (combined score for rhinorrhea, sneezing, nasal pruritus, and nasal congestion) with P≤0.04 versus placebo
Investigator-reported global therapeutic response ratings showed significant improvements with bepotastine besilate treatment compared to placebo. The proportion of subjects with any improvement was 65.9% for bepotastine besilate versus 51.6% for placebo (P=0.028), as shown in Table 1:
Endpoint | Proportion of subjects (%) with each global therapeutic response rating | P-value |
---|---|---|
Placebo (n=122) | BBOS 1.5% (n=123) | |
Investigator evaluation | ||
No change | 48.4 | 34.1 |
Slight improvement | 37.7 | 39.0 |
Improved | 9.8 | 19.5 |
Marked improvement | 4.1 | 7.3 |
Improved or marked improvement | 13.9 | 26.8 |
Any improvement | 51.6 | 65.9 |
These global assessments, encompassing both ocular and nasal symptoms, provide evidence for the broad efficacy of bepotastine besilate in treating the allergic response .
Prolonged Effectiveness Studies
Studies specifically designed to evaluate the duration of action of bepotastine besilate have demonstrated prolonged effectiveness. In a trial evaluating the efficacy 16 hours after administration, bepotastine besilate 1.5% showed statistically significant reductions in CAC-induced ocular itching compared to placebo .
The 1.0% concentration also achieved statistical significance for reducing ocular itching at all time points 16 hours after dosing. Additionally, the 1.5% formulation demonstrated statistically significant reduction (P≤0.05) of allergen-induced tearing at the 16-hour time point . This prolonged duration of action supports the twice-daily dosing regimen and provides evidence for overnight symptom control.
Dosage Forms and Administration
Bepotastine besilate is available as an ophthalmic solution in 1.5% concentration, marketed under the brand name Bepreve . The recommended dosing for the treatment of ocular itching associated with allergic conjunctivitis is one drop into each affected eye twice daily.
The medication should be stored at room temperature, between 59°F and 77°F (15°C and 25°C) . As with all ophthalmic solutions, patients should be advised to avoid touching the dropper tip to any surface to prevent contamination of the solution.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume